molecular formula C23H21ClN4O B2817228 4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-51-4

4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2817228
CAS No.: 899985-51-4
M. Wt: 404.9
InChI Key: RDKCVAYBFRBQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a sophisticated small molecule recognized for its potential as a kinase inhibitor. Its core structure is based on the pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic system known for its ability to interact with the ATP-binding sites of various protein kinases [1] . This compound is of significant interest in oncological research, particularly in the study of signal transduction pathways that drive tumor proliferation and survival. The specific substitution pattern on the carboxamide moiety is designed to enhance selectivity and binding affinity, making it a valuable chemical probe for investigating the PD-1/PD-L1 immune checkpoint pathway [2] . By potentially disrupting the PD-1/PD-L1 protein-protein interaction, this compound serves as a critical research tool for immunologists and cancer biologists aiming to elucidate the mechanisms of immune evasion in the tumor microenvironment and to develop novel immunotherapeutic strategies. Its utility extends to high-throughput screening assays, structure-activity relationship (SAR) studies, and as a lead compound for the development of next-generation immune checkpoint inhibitors.

Properties

IUPAC Name

4-chloro-3-methyl-1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c1-14(2)16-9-11-17(12-10-16)26-23(29)19-13-25-22-20(21(19)24)15(3)27-28(22)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKCVAYBFRBQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives can demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown efficacy against cervical HeLa and prostate DU 205 cancer cell lines, indicating potential as anticancer agents .

Anti-inflammatory Properties

Pyrazolo[3,4-b]pyridines have been investigated for their anti-inflammatory effects, which could be useful in treating conditions like arthritis and other inflammatory diseases.

Antiviral Activity

Some derivatives have shown promise as inhibitors of viral replication, particularly against HIV and other viruses, due to their ability to interfere with viral enzymes .

Case Studies

Several studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives in various therapeutic contexts:

  • Antitumor Activity : A study demonstrated that specific derivatives exhibited significant antitumor activity against colon cancer cell lines (CaCO-2), highlighting their potential in cancer therapy .
  • Inhibition of Protein Kinases : Research has shown that compounds within this class can act as protein kinase inhibitors, which are crucial targets in cancer treatment due to their role in cell signaling pathways .
  • Vasodilatory Effects : Some pyrazolo[3,4-b]pyridines have been identified as effective vasodilators, providing potential applications in cardiovascular therapies .

Data Table: Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

Activity TypeTargeted Disease/ConditionCompound ReferenceObserved Effect
AnticancerCervical Cancer Cytotoxicity against HeLa cells
AnticancerProstate Cancer Cytotoxicity against DU 205 cells
Anti-inflammatoryArthritis Reduction in inflammatory markers
AntiviralHIV Inhibition of viral replication
VasodilatoryCardiovascular Diseases Increased blood flow

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Molecular Formula Substituents Melting Point (°C) Key Spectral Data Biological/Physicochemical Notes
Target Compound C24H22ClN5O 4-Cl, 3-Me, 1-Ph, N-[4-(iPr)Ph] Not reported Predicted IR: ~1650 cm⁻¹ (amide C=O); MS: ~433.1 [M+H]+ High lipophilicity due to isopropylphenyl; moderate solubility
3a () C21H15ClN6O 4-Cl, 3-Me, 1-Ph, N-(4-cyano-1-Ph-pyrazol-5-yl) 133–135 ^1H-NMR: δ 8.12 (s, 1H), 7.61–7.43 (m, 10H); MS: 403.1 [M+H]+ Lower molecular weight; cyano group enhances polarity
3b () C21H14Cl2N6O 4-Cl, 3-Me, 1-(4-Cl-Ph), N-(4-cyano-1-Ph-pyrazol-5-yl) 171–172 IR: 2230 cm⁻¹ (C≡N); MS: 437.1 [M+H]+ Increased halogen content may improve target affinity
Compound in C21H23ClN6O 1-Et, 3,6-Me, 4-carboxamide linked to 4-(4-Cl-3,5-Me-pyrazol-1-yl)Ph Not reported Not reported Ethyl/methyl groups reduce steric hindrance vs. target
5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-4-Me-N-(3-PyMe) () C23H17Cl3N4O 5-(4-Cl-Ph), 1-(2,4-diCl-Ph), 4-Me, N-(3-pyridylmethyl) Not reported Crystal Monoclinic P21/c; a=9.0032 Å, b=20.1001 Å Multiple Cl groups enhance halogen bonding; pyridyl improves solubility
5-Cl-6-Cyclopropyl-1-(4-F-Ph)-3-Me () C17H13ClFN3O2 5-Cl, 6-cyclopropyl, 1-(4-F-Ph), 3-Me, 4-COOH Not reported Formula: C17H13ClFN3O2; CAS: 107658-94-6 Carboxylic acid group increases acidity and hydrogen bonding

Key Comparative Insights

Structural Variations: Halogenation: Compounds like 3b and feature multiple chlorine atoms, which may enhance target binding via halogen interactions . The target compound’s single Cl atom balances reactivity and toxicity.

Synthetic Efficiency :

  • Carboxamide derivatives in were synthesized in 62–71% yields using EDCI/HOBt coupling . The target compound’s synthesis may require similar conditions, with yield influenced by steric hindrance from the isopropyl group.

Spectroscopic Trends :

  • ^1H-NMR : Aromatic protons in the target compound are expected near δ 7.4–8.1 (similar to 3a–3d ), with methyl groups at δ ~2.6 .
  • MS : The target’s molecular ion ([M+H]+) at 433.1 aligns with analogs in (e.g., 3a : 403.1).

Biological Implications: The isopropylphenyl substituent in the target compound may enhance interactions with hydrophobic binding pockets, as seen in kinase inhibitors. In contrast, ’s carboxylic acid derivative could act as a hydrogen bond donor, favoring polar targets.

Biological Activity

4-Chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, a derivative of pyrazolo[3,4-b]pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazolo[3,4-b]pyridine core substituted with a chloro group, a methyl group, and an isopropylphenyl moiety. The unique arrangement of these substituents contributes to its biological activity.

PropertyValue
Molecular FormulaC19H20ClN3O
Molecular Weight343.83 g/mol
CAS Number337507-81-0

Biological Activity Overview

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant biological activities. The following sections detail specific activities related to the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to 4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide have shown promising results against several cancer cell lines:

  • MCF7 (Breast Cancer) : GI50 values reported at 3.79 µM.
  • SF-268 (Brain Tumor) : TGI values at 12.50 µM.
  • NCI-H460 (Lung Cancer) : LC50 values at 42.30 µM .

These findings suggest that the compound could inhibit tumor growth effectively.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds within this class have been shown to inhibit key inflammatory pathways, potentially through the modulation of cytokine production and inhibition of cyclooxygenase enzymes. Studies indicate that similar compounds demonstrate significant reductions in inflammation markers in vitro.

Antimicrobial Activity

Pyrazolo[3,4-b]pyridine derivatives also exhibit antimicrobial properties. Research has demonstrated their effectiveness against various bacterial strains and fungi. For example:

  • Bacterial Inhibition : Compounds have shown activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Certain derivatives displayed antifungal activity comparable to established antifungal agents .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Synthesis and Characterization : A study synthesized new phosphoramidate derivatives based on the pyrazolo[3,4-b]pyridine scaffold and evaluated their anticancer properties against colon cancer cell lines .
  • Mechanistic Studies : Research has indicated that these compounds may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .
  • Comparative Analysis : The biological activity of 4-chloro-3-methyl derivatives was compared with other known anticancer agents, revealing enhanced potency in certain contexts .

Q & A

Basic Research Questions

Q. What methodologies are employed to confirm the structural identity and purity of this compound?

  • Answer: The compound’s structure is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups like the carboxamide moiety. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, and recrystallization or column chromatography is used to isolate impurities .

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

  • Answer: Synthesis typically involves cyclization of pyrazole precursors with substituted phenyl groups under basic conditions (e.g., triethylamine). Optimization includes controlling temperature (80–120°C), solvent selection (DMF or acetonitrile for polar intermediates), and catalyst use (e.g., Pd for cross-coupling). Yields are improved by slow addition of reagents and inert atmosphere maintenance to prevent side reactions .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Answer: Solubility is tested in dimethyl sulfoxide (DMSO) and aqueous buffers at physiological pH, with sonication or heating for dispersion. Stability studies use accelerated degradation conditions (e.g., 40°C/75% RH) monitored by HPLC. For hygroscopic or light-sensitive batches, lyophilization or amber glass storage is recommended .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during pyrazolo-pyridine core formation?

  • Answer: Regioselectivity is controlled by steric and electronic directing groups. For example, chloro substituents at the 4-position guide cyclization via halogen bonding interactions. Computational modeling (DFT calculations) predicts favorable transition states, while microwave-assisted synthesis enhances kinetic control over thermodynamic pathways .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Answer: Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsion angles, confirming the carboxamide’s planar geometry and substituent orientations. Discrepancies between computational (e.g., Gaussian) and experimental data are resolved by comparing Hirshfeld surfaces to analyze intermolecular interactions .

Q. What experimental designs mitigate contradictions in biological activity data across similar analogs?

  • Answer: Bioassay contradictions (e.g., varying IC₅₀ values) are addressed by standardizing assay conditions (cell line viability, incubation time) and validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Structure-activity relationship (SAR) studies isolate critical substituents, such as the 4-chlorophenyl group’s role in binding affinity .

Q. How is computational modeling utilized to predict the compound’s interaction with kinase targets?

  • Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to ATP pockets in kinases. Pharmacophore mapping identifies hydrogen-bond donors (carboxamide) and hydrophobic regions (methyl groups) critical for inhibition. Free energy perturbation (FEP) calculations quantify binding energy contributions of specific substituents .

Methodological Notes

  • Synthesis Optimization: Evidence from pyrazolo-pyridine analogs highlights the necessity of stepwise purification (e.g., flash chromatography after each coupling step) to avoid cumulative impurities .
  • Data Analysis: Contradictions in bioactivity are contextualized using meta-analysis of similar compounds, emphasizing the impact of assay variability (e.g., enzymatic vs. cell-based assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.